3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide typically involves the reaction of 3-amino-N,N-dimethylbenzamide with bromoacetyl bromide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . This interaction can affect various cellular pathways and processes, depending on the specific target and context .
Comparison with Similar Compounds
3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarin: Both compounds contain a bromoacetyl group, but 3-(Bromoacetyl)coumarin has a coumarin moiety instead of a benzamide moiety.
N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}: This compound also contains a bromoacetyl group but has a different overall structure and molecular formula.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various scientific fields .
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(16)8-4-3-5-9(6-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGECALARUVDYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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